molecular formula C12H13N5 B1499926 3,4,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine CAS No. 210100-52-0

3,4,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine

Cat. No. B1499926
CAS RN: 210100-52-0
M. Wt: 229.26 g/mol
InChI Key: LAZSIJHHPMHKQI-HVRMQOCCSA-N
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Description

3,4,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine, also known as 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, is a chemical compound with the molecular formula C12H13N5 . It is considered a mutagenic and carcinogenic heterocyclic amine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H13N5/c1-6-4-8-9 (15-7 (2)5-14-8)10-11 (6)17 (3)12 (13)16-10/h4-5H,1-3H3, (H2,13,16) .

Safety and Hazards

3,4,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine is considered a mutagenic and carcinogenic heterocyclic amine . When heated to decomposition, similar compounds are known to emit toxic vapors of NOx .

Future Directions

Future research directions could involve the development of chemosensors for the selective determination of similar compounds . Additionally, further studies could explore the mutagenic and carcinogenic properties of 3,4,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine and its potential impacts on human health.

properties

IUPAC Name

3,4,8-trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i12+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZSIJHHPMHKQI-HVRMQOCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC=C(N=C2C3=C1N([14C](=N3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661784
Record name 3,4,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210100-52-0
Record name 3,4,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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